molecular formula C18H38N2O4 B1633754 Nylon 6/12 CAS No. 13188-60-8

Nylon 6/12

Cat. No.: B1633754
CAS No.: 13188-60-8
M. Wt: 346.5 g/mol
InChI Key: ZMUCVNSKULGPQG-UHFFFAOYSA-N
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Description

Dodecanedioic acid, compound with 1,6-hexanediamine (1:1) is a chemical compound formed by the reaction of dodecanedioic acid and 1,6-hexanediamine in a 1:1 molar ratio. This compound is known for its applications in the production of polyamides, which are used in various industrial and commercial products due to their excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, compound with 1,6-hexanediamine (1:1) typically involves the direct reaction of dodecanedioic acid with 1,6-hexanediamine. The reaction is carried out in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where precise control over reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The product is then purified through processes such as crystallization or distillation to obtain a high-purity compound suitable for further applications.

Types of Reactions:

    Condensation Reactions: The primary reaction involved in the formation of this compound is a condensation reaction between dodecanedioic acid and 1,6-hexanediamine, resulting in the formation of an amide bond.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield dodecanedioic acid and 1,6-hexanediamine.

Common Reagents and Conditions:

    Condensation: Typically involves the use of dehydrating agents or catalysts to facilitate the formation of the amide bond.

    Hydrolysis: Requires the presence of strong acids or bases to break the amide bond.

Major Products Formed:

    Condensation: The major product is the dodecanedioic acid, compound with 1,6-hexanediamine (1:1).

    Hydrolysis: The major products are dodecanedioic acid and 1,6-hexanediamine.

Scientific Research Applications

Dodecanedioic acid, compound with 1,6-hexanediamine (1:1) has a wide range of applications in scientific research and industry:

    Polyamide Production: Used in the synthesis of polyamides, which are employed in the manufacture of fibers, plastics, and coatings.

    Biomedical Applications: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.

    Material Science: Utilized in the development of high-performance materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of dodecanedioic acid, compound with 1,6-hexanediamine (1:1) primarily involves the formation of strong amide bonds, which contribute to the stability and durability of the resulting polyamides. The molecular targets and pathways involved are related to the polymerization process, where the compound acts as a monomer unit that undergoes polymerization to form long-chain polyamides.

Comparison with Similar Compounds

    Adipic Acid, Compound with 1,6-Hexanediamine (11): Another polyamide precursor with similar applications but different chain length and properties.

    Sebacic Acid, Compound with 1,6-Hexanediamine (11): Similar in structure but with a different carbon chain length, leading to variations in the properties of the resulting polyamides.

Uniqueness: Dodecanedioic acid, compound with 1,6-hexanediamine (1:1) is unique due to its specific chain length, which imparts distinct mechanical and thermal properties to the polyamides synthesized from it. This makes it particularly suitable for applications requiring high-performance materials with excellent durability and resistance to environmental factors.

Properties

IUPAC Name

dodecanedioic acid;hexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUCVNSKULGPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26098-55-5, 51434-97-0
Record name Dodecanedioic acid-hexamethylenediamine copolymer
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Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID8027743
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13188-60-8, 26098-55-5
Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13188-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylon 6-12 salt
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Record name Dodecanedioic acid, polymer with 1,6-hexanediamine
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Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Dodecanedioic acid, polymer with 1,6-hexanediamine
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Record name Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Dodecanedioic acid, compound with hexane-1,6-diamine (1:1)
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Synthesis routes and methods

Procedure details

An autoclave was charged with 5.0 kg of ε-caprolactam, 9.5 kg of 12-aminododecanoic acid and 1.0 kg of water, the temperature was increased gradually to 260° C. and then the internal pressure was adjusted to 4 kg/cm2 2 hours thereafter. After 2 hours of reaction at 260° C., generated steam was gradually removed, and the pressure was adjusted to atmospheric pressure and then to a reduced pressure for 1.5 hours of reaction, thereby obtaining a nylon 6/12 polymer.
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
1 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nylon 6/12
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Reactant of Route 4
Nylon 6/12
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Reactant of Route 6
Nylon 6/12

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